molecular formula C40H78N4O8S B10800591 [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid

Cat. No.: B10800591
M. Wt: 775.1 g/mol
InChI Key: IVOWHCPDKHVRGQ-GMEVOBQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C40H78N4O8S and its molecular weight is 775.1 g/mol. The purity is usually 95%.
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Biological Activity

The compound [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid is a synthetic organic compound classified as an aminosterol. This compound has garnered interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to detail its biological activity based on various studies and findings.

Structural Characteristics

The compound has a complex steroid-like structure with a molecular weight of approximately 628 g/mol . It features a sulfated side chain and a hydrophilic polyamine group attached to a hydrophobic core. The detailed structure can be represented as follows:

Component Details
IUPAC Name [(3R,6R)-6-[(3S,5R,...] hydrogen sulfate; 2-hydroxypropanoic acid
Molecular Weight 628 g/mol
Classification Synthetic organic

Table of Structural Features

Feature Description
Steroid Backbone Similar to cholesterol
Functional Groups Sulfate and polyamine groups

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies demonstrated significant reductions in bacterial viability when exposed to the compound.
  • A notable study reported a 4-log reduction in viable fungal cells , indicating potent antifungal properties .

Table 1: Antimicrobial Activity Data

Microorganism MIC (mg/L) Viable Cell Reduction (%)
Gram-positive bacteria8 - 1690%
Gram-negative bacteria8 - 1690%
Fungal strains2 - 499.99%

Antiangiogenic and Antitumor Effects

The compound has also been investigated for its potential in cancer therapy. It exhibits antiangiogenic properties by inhibiting endothelial cell proliferation and migration. Key findings include:

  • Cell Cycle Arrest: The compound induced G2/M phase arrest in cancer cells.
  • Apoptosis Activation: Activation of caspase pathways leading to apoptosis was observed .

Table 2: Antitumor Activity Overview

Parameter Observation
Half-maximal Inhibitory Concentration (IC50) ~5 μM (24h), ~3 μM (72h)
Mechanism of Action Caspase activation

The proposed mechanism includes:

  • Disruption of microbial cell membranes through interaction with lipopolysaccharides (LPS).
  • Induction of intracellular ATP efflux leading to cell death.
  • Interaction with pro-apoptotic enzymes facilitating cancer cell death .

Clinical Trials on Squalamine Derivatives

Clinical trials involving derivatives of this compound have shown promising results in patients with advanced solid tumors. The pharmacokinetics indicated effective dosing regimens leading to significant tumor size reduction.

Summary of Clinical Findings

  • Patients receiving continuous intravenous infusions displayed manageable side effects.
  • Tumor response rates were notably higher compared to traditional therapies.

Properties

Molecular Formula

C40H78N4O8S

Molecular Weight

775.1 g/mol

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid

InChI

InChI=1S/C37H72N4O5S.C3H6O3/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38;1-2(4)3(5)6/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45);2,4H,1H3,(H,5,6)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-;/m1./s1

InChI Key

IVOWHCPDKHVRGQ-GMEVOBQHSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C.CC(C(=O)O)O

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O

Origin of Product

United States

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